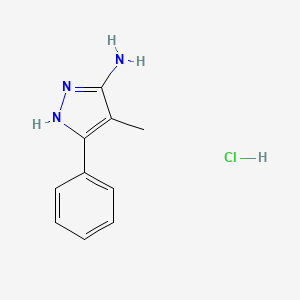
2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a compound with the molecular formula C16H15N3O5S2 . It has an average mass of 393.437 Da and a monoisotopic mass of 393.045319 Da . This compound has gained interest in the scientific community due to its potent properties.
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Screening
Some novel compounds, including 2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, have been synthesized and screened for antimicrobial activity. Literature suggests that benzothiazoles and sulphonamide compounds possess pharmacologically proven therapeutic potentials, indicating a wide range of biodynamic properties. These compounds were prepared from various derivatives, with the aim of synthesizing novel compounds in hopes of discovering potent biodynamic agents. The compounds underwent characterization through physical constants, solubility tests, TLC, and by UV, IR spectral studies, followed by biological and pharmacological evaluation, especially for antimicrobial activities (V. Jagtap et al., 2010).
Morphology Control in Polycarbazole-Based Solar Cells
Incremental increases in dimethyl sulfoxide (DMSO) or dimethyl formamide in ortho-dichlorobenzene solutions of certain polymers can reduce polymer-solvent interaction, leading to a tight and contracted conformation with more interchain interactions. This results in progressive aggregation in both solutions and films, used to fine-tune the morphology of polycarbazole-based solar cells. The improved domain structure and hole mobility in the active layer significantly enhanced photovoltaic performance, indicating the potential application of benzothiazole derivatives in solar cell technology (T. Chu et al., 2011).
Carbonic Anhydrase Inhibition
The synthesis of acridine-acetazolamide conjugates, involving compounds related to this compound, has been explored for their inhibition effects on human carbonic anhydrase isoforms. These compounds were found to inhibit several isoforms in low micromolar and nanomolar ranges, showcasing their potential in therapeutic applications targeting carbonic anhydrase isoenzymes (Ramazan Ulus et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions. These compounds offer extra stability and higher inhibition efficiencies against steel corrosion than previously reported benzothiazole family inhibitors, indicating their potential as corrosion inhibitors for various industrial applications (Zhiyong Hu et al., 2016).
Wirkmechanismus
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-23-9-3-5-11(13(7-9)24-2)15(20)19-16-18-12-6-4-10(26(17,21)22)8-14(12)25-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEPEVCXOHVESR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2407056.png)
![5-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2407057.png)

![Diethyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2407062.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2407064.png)
![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate](/img/structure/B2407065.png)




![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)

